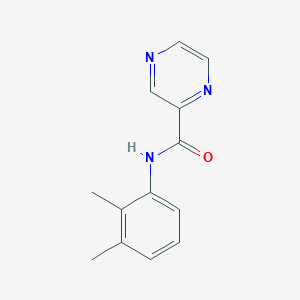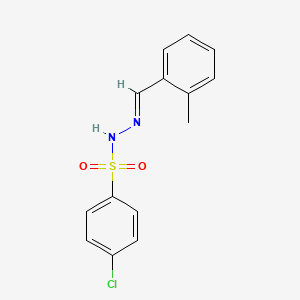
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide" often involves rhodium-catalyzed substrate-controlled selective C-C bond activation, yielding benzo[c]azepine/oxepines among other products (Kai Chen et al., 2016). Another approach for synthesizing sulfonated benzo[b]oxepinone derivatives utilizes radical cascade annulation/sulfonation of propargyl chalcones with arylsulfonyl chloride under laboratory conditions (Qiuyu Yu et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray structural characterization and theoretical studies such as Density Functional Theory (DFT), provides insights into the geometric and electronic structure of sulfonamide compounds. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, single-crystal X-ray diffraction, and thermal analysis, with DFT calculations further elucidating its molecular geometry and vibrational frequencies (K. Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide groups are diverse and can lead to various organic structural units with significant application values. The radical annulation/sulfonation reaction of propargyl chalcones to synthesize sulfonated benzo[b]oxepinone and chromane derivatives is an example of the versatility of these compounds in synthetic chemistry (Qiuyu Yu et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including their crystalline structure, thermal stability, and vibrational frequencies, are crucial for understanding their behavior and potential applications. Techniques such as X-ray diffraction and thermal analysis, combined with DFT calculations, provide a comprehensive picture of these properties, as demonstrated in the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (K. Sarojini et al., 2012).
Chemical Properties Analysis
The chemical properties of "N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide" and related compounds, such as reactivity, electronic structure, and charge distribution, are often studied using computational methods like DFT. These studies provide insights into the stability, reactivity, and electronic properties, guiding their practical applications in various fields (K. Sarojini et al., 2012).
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
- Rh(I)-Catalyzed C-C Bond Activation: Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, related to the structure of interest, undergo rhodium-catalyzed selective C-C bond activation. This process yields important organic structural units such as benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, demonstrating the compound's relevance in synthetic organic chemistry (Kai Chen et al., 2016).
Antimicrobial Activity
- Novel Sulfonate Derivatives: Research on the antimicrobial evaluation of novel N-sulfonate derivatives, including those structurally related to N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide, found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential pharmaceutical applications of such compounds (A. Fadda et al., 2016).
Fuel Cell Technology
- Proton Exchange Membranes: Locally and densely sulfonated poly(ether sulfone)s, related to the sulfonamide structure, were developed for fuel cell applications. The synthesis involves sulfonation using chlorosulfonic acid, yielding membranes that exhibit efficient proton conduction. This research underscores the material's potential in energy conversion technologies (Kazuya Matsumoto et al., 2009).
Catalysis and Green Chemistry
- Green Synthesis of Sulfonamides: A study on the synthesis of sulfonamides catalyzed by nano-Ru/Fe3O4 demonstrated an environmentally benign method for direct coupling of sulfonamides and alcohols. This process, relevant to the synthesis of compounds like N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide, highlights the importance of such compounds in developing sustainable chemical processes (Feng Shi et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-2-9-19(16,17)15-11-12-7-8-18-14-6-4-3-5-13(14)10-12/h3-6,12,15H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTNRRUHFFKMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCOC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)


![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

